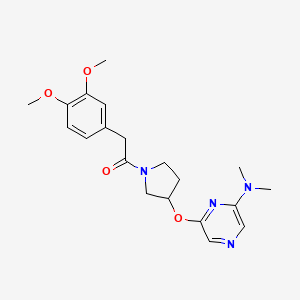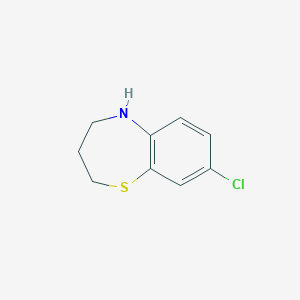
8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine is a heterocyclic compound that belongs to the class of benzothiazepines. These compounds are characterized by a seven-membered ring containing both nitrogen and sulfur atoms, fused to a benzene ring. The presence of a chlorine atom at the 8th position adds to its unique chemical properties. Benzothiazepines are known for their diverse biological activities and are used in various pharmaceutical applications.
Mechanism of Action
Target of Action
The primary target of 8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine is the serotonin 5-HT2C receptor . This receptor plays a crucial role in regulating mood, anxiety, feeding, and reproductive behavior .
Mode of Action
This compound acts as a selective agonist at the 5-HT2C receptor . This means it binds to this receptor and activates it, leading to an increase in intracellular calcium levels, which can affect various downstream signaling pathways .
Biochemical Pathways
Upon activation of the 5-HT2C receptor, this compound triggers the phospholipase C (PLC) pathway . This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which further stimulate the release of intracellular calcium and activate protein kinase C (PKC), respectively . These events can lead to various downstream effects, including changes in gene expression, cell growth, and differentiation .
Pharmacokinetics
A related compound, lorcaserin, has been shown to have a half-life of 37 hours and a bioavailability of 86% in rats . These properties can impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its overall bioavailability.
Result of Action
The activation of the 5-HT2C receptor by this compound can lead to a variety of cellular and molecular effects. For instance, it can influence feeding behavior, potentially leading to decreased food intake and weight loss . This makes it a potential candidate for the treatment of conditions like obesity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine are diverse and complex. It is known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which this compound exerts these effects are still being studied.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps . It is known to bind to certain biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The exact details of these interactions and the resulting effects at the molecular level are still being researched.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of this compound can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process . It can interact with various transporters or binding proteins, and these interactions can have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine typically involves the reductive ring expansion of 4-chromanone or 4-thiochromanone oximes. These compounds are first converted to their corresponding N-amino derivatives. The reaction proceeds similarly to the Fischer indole synthesis, where arylhydrazines are used to form new condensed indole systems .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace the chlorine atom or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various derivatives with different functional groups.
Scientific Research Applications
8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential enzyme inhibitory and antimicrobial activities.
Medicine: It is explored for its potential use in treating cardiovascular diseases, depression, and other conditions.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Benzothiazepine
- 1,3-Benzothiazepine
- 1,4-Benzothiazepine
- 1,5-Benzothiazepine
Uniqueness
8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine is unique due to the presence of the chlorine atom at the 8th position, which can influence its chemical reactivity and biological activity. Compared to other benzothiazepines, this compound may exhibit different pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
8-chloro-2,3,4,5-tetrahydro-1,5-benzothiazepine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNS/c10-7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6,11H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXPBIFMDWHONF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=C(C=C2)Cl)SC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
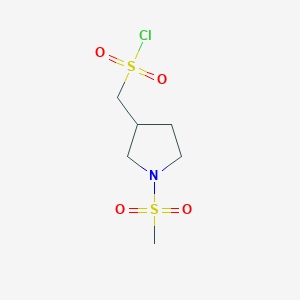
![N-{2-[(2-chloro-8-methylquinolin-3-yl)formamido]ethyl}-4-hydroxybenzamide](/img/structure/B2783015.png)
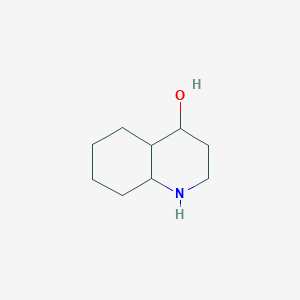
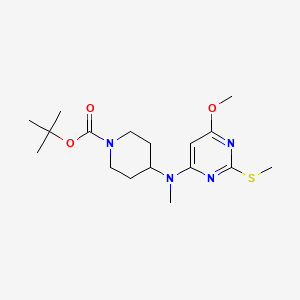
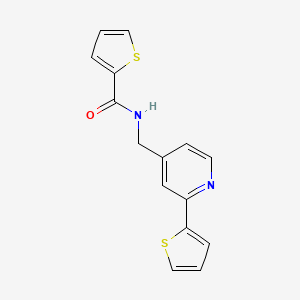
![3-(cyclohexylmethyl)-5-[(3-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2783022.png)
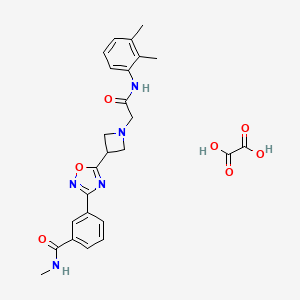
![2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2783024.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2783025.png)


![N-[2-(difluoromethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2783031.png)
